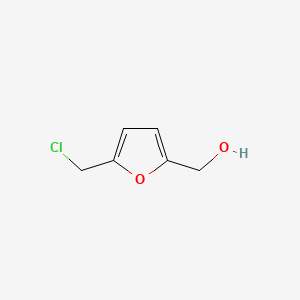

2-Furanmethanol, 5-(chloromethyl)-

Description

Evolution of Furan (B31954) Chemistry and its Role in Sustainable Feedstock Utilization

Furan chemistry has a rich history, but its contemporary relevance is intrinsically linked to the global push for sustainable practices. nih.govfrontiersin.org Biomass, an abundant and renewable carbon source, is now considered a viable alternative to fossil fuels for the production of chemicals and fuels. nih.govfrontiersin.org Furan and its derivatives are key platform chemicals that can be efficiently derived from the dehydration of carbohydrates found in lignocellulosic biomass. nih.govfrontiersin.orgbiofuranchem.com This shift away from petrochemical feedstocks towards bio-based resources is a critical step in reducing the environmental footprint of the chemical industry. biofuranchem.com The evolution of furan chemistry from a niche area of heterocyclic chemistry to a central pillar of sustainable feedstock utilization underscores its strategic importance. nih.govfrontiersin.org

The versatility of the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, allows for a wide range of chemical transformations, making it an ideal building block for complex molecules. numberanalytics.comacs.org The development of efficient catalytic pathways for converting biomass into furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) has been a major focus of research. frontiersin.orgresearchgate.net These platform molecules serve as starting points for the synthesis of a vast array of valuable chemicals. researchgate.netrsc.org

Importance of Multifunctional Furan Derivatives in Organic Synthesis

Multifunctional furan derivatives are of paramount importance in organic synthesis due to their ability to serve as versatile intermediates for the construction of complex molecular architectures. researchgate.netresearchgate.netnumberanalytics.com The presence of multiple reactive sites on the furan core allows for a diverse range of chemical modifications, leading to the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. researchgate.netnumberanalytics.comijsrst.com The furan nucleus is a constituent of numerous natural products and biologically active compounds, further highlighting its significance. researchgate.netslideshare.net

The unique reactivity of the furan ring, which can participate in reactions that proceed with dearomatization, sets it apart from other aromatic heterocycles and expands its synthetic utility. acs.org This allows for the creation of a wide variety of alicyclic, acyclic, and aromatic molecules from a furan-based starting material. researchgate.net The ability to introduce different functional groups onto the furan ring with high selectivity is crucial for tailoring the properties of the final products. numberanalytics.comresearchgate.net

Positioning of 2-Furanmethanol, 5-(chloromethyl)- as a Key Bio-Based Chemical Intermediate

2-Furanmethanol, 5-(chloromethyl)- (CMF-alcohol) emerges as a particularly strategic bio-based chemical intermediate due to its dual functionality. smolecule.com It possesses both a hydroxymethyl group and a reactive chloromethyl group attached to the furan ring. smolecule.com This bifunctionality allows it to participate in a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. smolecule.com

CMF-alcohol can be derived from 5-(chloromethyl)furfural (CMF), a platform chemical that can be produced directly from raw biomass in high yields. sciengine.comrsc.org The chlorine group in CMF offers advantages over the more commonly studied 5-hydroxymethylfurfural (HMF), including higher hydrophobicity, which facilitates its extraction from aqueous reaction media, and enhanced stability and reactivity. rsc.org These characteristics position CMF and its derivatives, like CMF-alcohol, as promising alternatives to HMF-based intermediates in the biorefinery concept. rsc.orgsciengine.com

Research Objectives and Scope for Comprehensive Investigation of 2-Furanmethanol, 5-(chloromethyl)-

The primary objective of this article is to provide a comprehensive and scientifically rigorous investigation of 2-Furanmethanol, 5-(chloromethyl)-. The scope of this work is strictly focused on the chemical aspects of this compound, encompassing its synthesis, physicochemical and spectroscopic properties, and its reactivity and applications in key areas of chemical synthesis.

This investigation will not delve into dosage, administration, or safety and adverse effect profiles. The aim is to present a detailed and authoritative resource for researchers and chemists interested in the fundamental chemistry and synthetic potential of this important bio-based intermediate. By focusing solely on the specified topics, this article will provide a thorough and uncluttered examination of the scientific literature surrounding 2-Furanmethanol, 5-(chloromethyl)-.

Structure

3D Structure

Properties

IUPAC Name |

[5-(chloromethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMVVLJZNNJDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 2 Furanmethanol, 5 Chloromethyl

Historical and Current Approaches to Furanmethanol Synthesis

The synthesis of furan-based compounds has a rich history, evolving from early methods to more sophisticated and sustainable approaches. Initially, furanmethanols were often synthesized from non-renewable petroleum-based starting materials. However, with the growing emphasis on green chemistry, the focus has shifted towards the utilization of biomass. Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), readily obtainable from the dehydration of pentose (B10789219) and hexose (B10828440) sugars respectively, have emerged as key platform molecules for the production of a wide array of furan (B31954) derivatives, including furanmethanols. researchgate.netrsc.org

Current research continues to build upon this foundation, exploring novel catalytic systems and reaction conditions to improve the efficiency and selectivity of furanmethanol synthesis. The hydrogenation of furfural to produce furfuryl alcohol (2-furanmethanol) is a well-established industrial process. oecd.org More complex substituted furanmethanols are often accessed through multi-step synthetic sequences involving functionalization of the furan ring.

Targeted Synthesis of 2-Furanmethanol, 5-(chloromethyl)- from Renewable Biomass Resources

The direct conversion of biomass-derived platform molecules into 2-Furanmethanol, 5-(chloromethyl)- represents a highly desirable and atom-economical approach. The primary precursor for this transformation is 5-hydroxymethylfurfural (HMF), which can be produced from various carbohydrate feedstocks, including fructose (B13574), glucose, and cellulose. mdpi.comdntb.gov.uaresearchgate.net The synthesis of 2-Furanmethanol, 5-(chloromethyl)- from HMF typically involves the chlorination of the hydroxymethyl group at the 5-position.

Chloromethylation is a key reaction for introducing the chloromethyl group onto the furan ring. A common method involves the reaction of a furan substrate with paraformaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst such as zinc chloride. researchgate.netgoogle.com This approach has been successfully applied to various substituted furans. Another strategy involves the use of chloromethyl methyl ether in the presence of a Lewis acid. smolecule.com

In the context of producing 2-Furanmethanol, 5-(chloromethyl)-, the direct chlorination of the hydroxymethyl group of 5-hydroxymethylfurfural (HMF) is a primary route. This transformation can be achieved using various chlorinating agents. The reaction of HMF with hydrochloric acid is a common method, where HCl acts as both a catalyst for the dehydration of sugars to HMF and as the chlorine source for the subsequent chlorination. mdpi.comresearchgate.net The Vilsmeier reagent has also been employed for the synthesis of 5-(chloromethyl)furfural, a closely related compound. dntb.gov.ua

Table 1: Chloromethylation Reagents for Furan Scaffolds

| Reagent System | Substrate Example | Catalyst | Reference |

| Paraformaldehyde / HCl | Tri-substituted furans | Zinc chloride | researchgate.net, google.com |

| Chloromethyl methyl ether | Furan-3-carboxylic acid derivatives | Lewis acids | smolecule.com |

| Hydrochloric acid | 5-Hydroxymethylfurfural | - | mdpi.com, researchgate.net |

Functional group interconversion provides an alternative pathway to 2-Furanmethanol, 5-(chloromethyl)-. This approach involves starting with a furan derivative that already possesses a different functional group at the 5-position and converting it to the desired chloromethyl group. For instance, a carboxylic acid or an ester group could potentially be reduced to an alcohol and then converted to the chloride. ub.edufiveable.me

More directly, the hydroxymethyl group of 5-hydroxymethyl-2-furanmethanol can be converted to a chloromethyl group through a nucleophilic substitution reaction. This typically involves treatment with a chlorinating agent like thionyl chloride or phosphorus trichloride. While not as direct as starting from HMF, this method can be useful if 5-hydroxymethyl-2-furanmethanol is a more readily available starting material.

The choice of catalyst is crucial for achieving high selectivity and yield in the synthesis of 2-Furanmethanol, 5-(chloromethyl)-. In the conversion of biomass to 5-(chloromethyl)furfural (CMF), which can be subsequently reduced to the target alcohol, various catalytic systems have been explored. Metal chlorides, such as chromium(III) chloride (CrCl₃) and zinc chloride (ZnCl₂), have been shown to be effective catalysts for the one-pot conversion of lignocellulose into CMF. researchgate.net These Lewis acids facilitate the dehydration of hexoses to HMF and the subsequent chlorination.

Biphasic reaction systems, often employing an aqueous phase containing the acid catalyst and an organic phase to extract the product, have been shown to improve yields by minimizing side reactions and product degradation. mdpi.comresearchgate.net For instance, systems using hydrochloric acid in water with an organic solvent like chloroform (B151607) or dichloromethane (B109758) have reported high yields of CMF from fructose. mdpi.comresearchgate.net

Table 2: Catalytic Systems for CMF Production from Biomass

| Catalyst | Feedstock | Solvent System | Reported Yield of CMF | Reference |

| CrCl₃ and ZnCl₂ | Fructose | Biphasic HCl/organic solvent | ~80% | researchgate.net |

| HCl | Fructose | Aqueous/Toluene | 72-81.9% | mdpi.com |

| FeCl₃-CuCl₂ | Cellulose | Not specified | 49% | mdpi.com |

Advanced Synthetic Techniques for 2-Furanmethanol, 5-(chloromethyl)- Production

To overcome the limitations of traditional batch processes, such as long reaction times and potential for side reactions, advanced synthetic techniques are being investigated.

Continuous flow synthesis offers several advantages for the production of 2-Furanmethanol, 5-(chloromethyl)- and its precursors, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. The synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) has been successfully demonstrated using a continuous flow system. rsc.org This method allows for the use of a convenient liquid feedstock and has shown significant improvements in reaction efficiency over batch processes. rsc.org The ability to rapidly screen reaction conditions and optimize parameters makes continuous flow a powerful tool for developing efficient and scalable processes for the production of furan-based chemicals.

Chemo-Enzymatic Synthesis Pathways

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, offers a promising and sustainable approach for the production of 2-Furanmethanol, 5-(chloromethyl)-. This strategy leverages the high selectivity of enzymes, often allowing for reactions to be performed under milder conditions than traditional chemical methods, thereby minimizing the formation of byproducts. beilstein-journals.org

A key chemo-enzymatic route involves the selective enzymatic reduction of the aldehyde group of 5-(chloromethyl)furfural (CMF). This transformation can be achieved with high efficiency and enantioselectivity using whole-cell biocatalysts or isolated enzymes. For instance, various microorganisms harboring alcohol dehydrogenases or reductases have been successfully employed for this purpose. These biocatalytic reductions typically exhibit high conversion rates and can yield enantiomerically enriched products, which are valuable for the synthesis of chiral pharmaceuticals and other fine chemicals.

Another strategy focuses on the enzymatic transformation of 5-hydroxymethylfurfural (HMF), a readily available platform chemical derived from biomass. While the direct enzymatic conversion of HMF to 2-Furanmethanol, 5-(chloromethyl)- is not straightforward, multi-step chemo-enzymatic processes have been explored. acs.org These may involve an initial enzymatic oxidation or reduction of HMF, followed by chemical modifications to introduce the chloromethyl group. The development of tandem catalytic systems, where chemical and enzymatic reactions occur in one pot, is an area of active research aimed at improving process efficiency. nih.gov

Furthermore, kinetic resolution of racemic 2-Furanmethanol, 5-(chloromethyl)- using enzymes, particularly lipases, is a viable method for obtaining enantiomerically pure forms. This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 1: Chemo-Enzymatic Synthesis Approaches for 2-Furanmethanol, 5-(chloromethyl)-

| Catalyst Type | Precursor | Key Transformation | Advantages |

| Alcohol Dehydrogenase | 5-(chloromethyl)furfural (CMF) | Selective reduction of the aldehyde group | High selectivity, mild reaction conditions, potential for enantioselectivity. |

| Multi-enzyme systems | 5-hydroxymethylfurfural (HMF) | Sequential oxidation/reduction and chlorination | Utilization of a readily available bio-based precursor. acs.org |

| Lipase | Racemic 2-Furanmethanol, 5-(chloromethyl)- | Kinetic resolution via selective acylation | Effective method for separating enantiomers. |

Purification and Isolation Methodologies for 2-Furanmethanol, 5-(chloromethyl)-

The effective purification and isolation of 2-Furanmethanol, 5-(chloromethyl)- are crucial to achieving the high purity required for its diverse applications. The choice of methodology is dictated by the scale of production, the nature of impurities, and the desired final product specifications.

Liquid-liquid extraction is a fundamental technique often employed in the initial work-up. Due to its hydrophobicity, 2-Furanmethanol, 5-(chloromethyl)- can be efficiently separated from aqueous reaction media and water-soluble impurities by extraction into a suitable organic solvent. researchgate.net

Column chromatography is a widely used method for purification on a laboratory scale. rsc.org Silica gel is a common stationary phase, and a mobile phase consisting of a mixture of solvents, such as ethyl acetate (B1210297) and hexane, allows for the separation of the target compound from impurities based on their differential polarity. nih.gov The progress of the purification can be monitored using thin-layer chromatography (TLC). nih.gov

For larger quantities, distillation , particularly under vacuum, is a practical purification method. researchgate.net This technique separates compounds based on their boiling points, and performing it under reduced pressure allows for distillation at lower temperatures, thus preventing thermal degradation of the product.

Crystallization can be employed as a final purification step to obtain highly pure, solid 2-Furanmethanol, 5-(chloromethyl)-. nih.gov This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of crystals as the solubility decreases. The impurities typically remain in the mother liquor.

Table 2: Purification and Isolation Techniques for 2-Furanmethanol, 5-(chloromethyl)-

| Method | Principle of Separation | Scale | Key Advantages |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. researchgate.net | Lab and Industrial | Effective for initial work-up and removal of polar impurities. |

| Column Chromatography | Differential adsorption on a solid stationary phase. nih.gov | Lab | High resolution for separating closely related compounds. rsc.org |

| Vacuum Distillation | Differences in boiling points under reduced pressure. researchgate.net | Lab and Industrial | Suitable for large-scale purification and removal of non-volatile impurities. |

| Crystallization | Difference in solubility at varying temperatures. nih.gov | Lab and Industrial | Can yield a highly pure, crystalline product. |

Reactivity and Mechanistic Pathways of 2 Furanmethanol, 5 Chloromethyl

Reactivity of the Chloromethyl Moiety in 2-Furanmethanol, 5-(chloromethyl)-escholarship.orgmasterorganicchemistry.comchemistry.coach

The chloromethyl group at the C5 position of the furan (B31954) ring is a key site of reactivity, primarily due to the lability of the chlorine atom, which acts as a good leaving group. This facilitates a variety of reactions, particularly nucleophilic substitutions and carbon-carbon bond formations.

Nucleophilic Substitution Reactions (S_N1 and S_N2) with Various Nucleophilesescholarship.orgmasterorganicchemistry.comchemistry.coach

The chloromethyl group readily participates in nucleophilic substitution reactions. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The substitution of the chlorine atom allows for the introduction of a wide array of functional groups.

Nitrogen and sulfur nucleophiles can displace the chloride to form amino and thioether derivatives, respectively. For instance, reaction with amines leads to the formation of 5-(aminomethyl)furfuryl alcohols. Similarly, thiols react to yield 5-(thioether)furfuryl alcohols. These reactions are valuable for the synthesis of various nitrogen- and sulfur-containing furan derivatives. The synthesis of poly(β-thioether ester) has been achieved through the thiol-Michael addition polymerization of a 5-hydroxymethylfurfural (B1680220) derivative. rsc.orgresearchgate.net

Alkoxides and carboxylates can also act as nucleophiles, leading to the formation of ethers and esters. The reaction of 5-(chloromethyl)furfural (CMF) with alcohols, such as methanol, results in the formation of 5-(alkoxymethyl)furfurals. cetjournal.it This etherification increases the stability of the molecule compared to its hydroxymethyl counterpart. cetjournal.it The reaction with carboxylates produces the corresponding carboxy-substituted analogues.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Reformatsky Reactions, Enolate Chemistry)escholarship.orgorganic-chemistry.org

The chloromethyl group is instrumental in forming new carbon-carbon bonds, a fundamental process in organic synthesis. organic-chemistry.org This reactivity allows for the extension of the carbon skeleton and the creation of more complex molecules from this bio-based starting material.

One notable example is the Reformatsky reaction. wikipedia.orgorganic-chemistry.org In this reaction, an organozinc reagent, formed from an alpha-halo ester and zinc, reacts with the carbonyl group of a ketone or aldehyde. wikipedia.org 5-(Chloromethyl)furan-2-carboxylate can participate in Reformatsky-type reactions, leading to the formation of carbonyl addition products in high yields. escholarship.orgescholarship.org This demonstrates the ability of the chloromethyl group to facilitate the generation of organometallic nucleophiles. escholarship.org

Furthermore, the methylene (B1212753) group adjacent to the furan ring can be rendered nucleophilic through the generation of a furylogous enolate. masterorganicchemistry.comescholarship.org This allows for reactions with various electrophiles, expanding the synthetic utility of 2-Furanmethanol, 5-(chloromethyl)- for creating diverse carbon skeletons.

Reactivity of the Hydroxymethyl Moiety in this compoundescholarship.orgmasterorganicchemistry.com

The hydroxymethyl group at the C2 position of the furan ring also offers a site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivativesescholarship.orgmasterorganicchemistry.com

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The oxidation of 5-hydroxymethylfurfural (HMF), a closely related compound, has been studied extensively. nih.govnih.govresearchgate.net These oxidation pathways typically proceed through the formation of 2,5-diformylfuran (DFF) and then to 5-formyl-2-furoic acid (FFCA), ultimately yielding 2,5-furandicarboxylic acid (FDCA). nih.gov Similar oxidation strategies can be applied to 2-Furanmethanol, 5-(chloromethyl)-, providing access to the corresponding aldehyde and carboxylic acid derivatives, which are valuable building blocks for polymers and other specialty chemicals.

Reduction Reactions for Alternative Functional Groups

The functional groups of 2-Furanmethanol, 5-(chloromethyl)- can be selectively reduced to yield a variety of other functional groups. The chloromethyl group is particularly susceptible to reduction, while the hydroxymethyl group and the furan ring can also be transformed under specific conditions.

A key transformation is the reduction of the chloromethyl group to a methyl group. This can be achieved through catalytic hydrogenation. For instance, the related compound 5-(chloromethyl)furfural (CMF) is efficiently reduced to 2,5-dimethylfuran (B142691) (DMF) under mild conditions. nih.govdntb.gov.ua This process involves the hydrogenation of both the aldehyde and the chloromethyl group. Applying similar methodologies to 2-Furanmethanol, 5-(chloromethyl)- would be expected to yield 5-methyl-2-furanmethanol.

Furthermore, the hydroxymethyl group can be involved in reductive amination processes. While direct reduction of the alcohol is less common, it can be converted to an aldehyde and then subjected to reductive amination. For example, furfuryl alcohol can be converted to furfurylamine, and 5-(aminomethyl)-2-furanmethanol can be transformed into 2,5-bis(aminomethyl)furan (B21128) using ammonia (B1221849) over nickel catalysts. researchgate.net

Under more forcing hydrogenation conditions, the furan ring itself can be reduced. Hydrogenation of furfuryl alcohol can lead to the corresponding tetrahydrofuran (B95107) derivative, (tetrahydrofuran-2-yl)methanol, or even ring-opening to produce 1,2-pentanediol (B41858) and 1,5-pentanediol. atamanchemicals.comwikipedia.org

Table 1: Reduction Reactions of 2-Furanmethanol, 5-(chloromethyl)- and Related Compounds

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | Catalytic Hydrogenation | 2,5-Dimethylfuran (DMF) | Reduction of aldehyde and chloromethyl group |

| Furfuryl alcohol | NH₃, Nickel Catalyst | Furfurylamine | Reductive Amination |

| 5-(Aminomethyl)-2-furanmethanol | NH₃, Nickel Catalyst | 2,5-Bis(aminomethyl)furan | Reductive Amination |

| Furfuryl alcohol | Catalytic Hydrogenation | (Tetrahydrofuran-2-yl)methanol | Ring Hydrogenation |

| Furfuryl alcohol | Catalytic Hydrogenation | 1,5-Pentanediol | Ring Opening and Reduction |

Esterification and Etherification Protocols

The hydroxymethyl group of 2-Furanmethanol, 5-(chloromethyl)- readily undergoes esterification and etherification, which are standard transformations for primary alcohols.

Esterification can be accomplished by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. For example, the related compound ethyl 5-(chloromethyl)furan-2-carboxylate is synthesized by the esterification of 5-(chloromethyl)-2-furoic acid with ethanol. escholarship.org Similarly, the hydroxymethyl group of 2-Furanmethanol, 5-(chloromethyl)- can be acylated. The reaction of 5-(chloromethyl)furfural (CMF) with acetic anhydride (B1165640) yields 2-(chloromethyl)-5-(diacetoxymethyl)furan, demonstrating the reactivity of the furan platform towards acylation. researchgate.netmdpi.com

Etherification of the hydroxymethyl group can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed etherification with other alcohols is also possible. Studies on 5-(hydroxymethyl)furfural (HMF) have shown its conversion to 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans, which are potential biodiesel candidates. rsc.org These reactions are often carried out using solid acid catalysts. rsc.org

The chloromethyl group also provides a route to ethers via nucleophilic substitution. The reaction of CMF with methanol, serving as both reactant and solvent, leads to the formation of 5-methoxymethylfurfural (MMF). cetjournal.it This highlights the dual reactivity of the molecule, where etherification can occur at two different sites through different mechanisms.

Table 2: Esterification and Etherification of Furan Derivatives

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | Acetic Anhydride | 2-(Chloromethyl)-5-(diacetoxymethyl)furan | Acylation |

| 5-(Hydroxymethyl)furfural (HMF) | Alcohols, Acid Catalyst | 5-(Alkoxymethyl)furfurals | Etherification |

| 5-(Chloromethyl)furfural (CMF) | Methanol | 5-Methoxymethylfurfural (MMF) | Nucleophilic Substitution (Etherification) |

| Furfuryl alcohol | Alkyl Halide, Base | Furfuryl Ethers | Williamson Ether Synthesis |

Furan Ring Reactivity and Transformations of 2-Furanmethanol, 5-(chloromethyl)-

The furan ring is an electron-rich aromatic system, making it susceptible to various transformations including electrophilic substitution, cycloadditions, and ring-opening reactions. smolecule.com

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

Furan and its derivatives are well-known dienes in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. nih.gov This reaction provides an atom-economical pathway to form six-membered rings, specifically 7-oxanorbornene adducts. nih.gov

The Diels-Alder reactivity of closely related compounds like furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF) has been extensively studied. atamanchemicals.comresearchgate.netnih.gov For instance, furfuryl alcohol reacts with maleic anhydride in a Diels-Alder fashion. researchgate.net Similarly, BHMF undergoes cycloaddition with N-phenylmaleimide derivatives. nih.gov These reactions often exhibit high regio- and diastereoselectivity. mdpi.com The reaction of 2-furanmethanethiol with maleic anhydride and N-phenylmaleimide also shows a strong preference for Diels-Alder cycloaddition. researchgate.net It is expected that 2-Furanmethanol, 5-(chloromethyl)- would react similarly with a range of dienophiles such as maleimides, maleic anhydride, and activated alkynes. The reaction typically favors the formation of the exo isomer under thermodynamic control. researchgate.net

Table 3: Diels-Alder Reactions of Furan Derivatives

| Furan Diene | Dienophile | Product Type |

|---|---|---|

| Furfuryl alcohol | Maleic Anhydride | 7-Oxanorbornene Adduct |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide | 7-Oxanorbornene Adduct |

| 2-Furanmethanethiol | Maleic Anhydride | Thiol-substituted 7-Oxanorbornene Adduct |

| 2-Methylfuran | Maleic Anhydride | Exo-cycloadduct |

Ring-Opening and Rearrangement Pathways

The furan ring in 2-Furanmethanol, 5-(chloromethyl)- can undergo ring-opening under acidic conditions. A classic example is the acid-catalyzed hydrolysis of furfuryl alcohol, which leads to the formation of levulinic acid. atamanchemicals.comwikipedia.org The related compound 5-chloromethylfurfural (B124360) (CMF) also readily rehydrates to levulinic acid and formic acid. mdpi.comcetjournal.it This susceptibility to hydrolysis is an important consideration when performing reactions in aqueous acidic media.

Another significant transformation is the Achmatowicz reaction, which is a rearrangement of furfuryl alcohols into dihydropyrans. wikipedia.orgatamanchemicals.com In this reaction, the furan is oxidized and rearranged in the presence of an oxidizing agent like m-CPBA or bromine in methanol. This pathway provides access to valuable carbohydrate-like structures from furan precursors.

Derivatization Strategies and Applications of 2 Furanmethanol, 5 Chloromethyl in Advanced Chemical Synthesis

Development of Novel Monomers and Building Blocks from 2-Furanmethanol, 5-(chloromethyl)-

The distinct reactivity of the hydroxyl and chloromethyl groups on the 2-Furanmethanol, 5-(chloromethyl)- molecule allows for its strategic use in creating new monomers and foundational molecules for polymer synthesis. smolecule.com This dual functionality is key to producing bifunctional furan-based monomers that can be readily incorporated into various polymer backbones.

Synthesis of Bifunctional Furan-Based Monomers for Polymerization

The presence of both a hydroxymethyl and a chloromethyl group on the furan (B31954) ring allows 2-Furanmethanol, 5-(chloromethyl)- to act as a precursor for various bifunctional monomers. These monomers are essential for creating polymers with furan moieties, which can impart unique properties such as thermal stability and chemical resistance. atamanchemicals.com For instance, 2,5-bis(hydroxymethyl)furan (BHMF), a valuable monomer for polyesters and polyurethanes, can be synthesized from derivatives of 2-Furanmethanol, 5-(chloromethyl)-. nih.gov The conversion often involves the hydrolysis of the chloromethyl group to a second hydroxymethyl group. researchgate.net

The synthesis of other furan-based monomers often leverages the reactivity of the chloromethyl group. For example, it can be converted to an acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which is a versatile intermediate for producing furoate ester biofuels and polymers. researchgate.netrsc.orgrsc.org

Precursors for Polyurethanes, Polyamines, and Polyureas

The monomers derived from 2-Furanmethanol, 5-(chloromethyl)- serve as fundamental building blocks for a range of polymers.

Polyurethanes: Bifunctional furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), react with diisocyanates to form polyurethanes. nih.govresearchgate.net These furan-containing polyurethanes can exhibit unique thermal and mechanical properties. researchgate.net

Polyamines: The chloromethyl group can be readily converted to an aminomethyl group, leading to the formation of furan-based diamines like 2,5-bis(aminomethyl)furan (B21128) (BAF). rsc.org These diamines are crucial monomers for the synthesis of polyamides and can also be used in the production of epoxy resins. researchgate.net

Polyureas: The reaction of furan-based diamines with phosgene (B1210022) or its equivalents yields polyureas, another important class of polymers.

The incorporation of the furan ring into these polymer backbones, derived from a renewable resource, is a significant step towards more sustainable materials. mdpi.com

Utilization in the Synthesis of Specialty Chemicals and Fine Chemicals

The unique chemical reactivity of 2-Furanmethanol, 5-(chloromethyl)- makes it a valuable starting material for the synthesis of a wide array of specialty and fine chemicals with diverse applications. smolecule.comatamanchemicals.com

Intermediates for Agrochemicals and Pest Control Agents

The furan scaffold present in 2-Furanmethanol, 5-(chloromethyl)- is a structural motif found in some agrochemicals. The reactive chloromethyl and hydroxymethyl groups provide handles for the introduction of other functional groups necessary for biological activity. smolecule.comatamanchemicals.com For example, derivatives of this compound can be used to synthesize molecules with potential herbicidal or pesticidal properties. atamanchemicals.com

Components for Fragrance and Flavor Molecules

The furan ring is a key component of many naturally occurring and synthetic fragrance and flavor compounds. atamanchemicals.com While 2-Furanmethanol itself has a faint, sweet odor, derivatives of 2-Furanmethanol, 5-(chloromethyl)- can be transformed into a variety of other furan-based molecules with desirable organoleptic properties. atamanchemicals.com For instance, esterification of the hydroxymethyl group or substitution of the chloromethyl group can lead to a range of esters and ethers with different scent profiles.

Precursors for Dyes and Pigments

The furan ring can act as a chromophore, and by extending the conjugation through reactions involving the functional groups of 2-Furanmethanol, 5-(chloromethyl)-, it is possible to create colored compounds. Research has shown that furylogous malonate esters derived from related furan compounds can react with aromatic aldehydes to produce biobased synthetic colorants spanning a spectrum from yellow to red. escholarship.org This indicates the potential of 2-Furanmethanol, 5-(chloromethyl)- as a platform for developing novel, sustainable dyes and pigments. atamanchemicals.com

Contribution to Heterocyclic Chemistry through 2-Furanmethanol, 5-(chloromethyl)-

The bifunctional nature of 2-Furanmethanol, 5-(chloromethyl)-, featuring both a nucleophilic hydroxymethyl group and a reactive electrophilic chloromethyl group, makes it a valuable building block in synthetic organic chemistry. This is particularly evident in its contributions to the field of heterocyclic chemistry, where it serves as a versatile precursor for a range of substituted furan derivatives and provides potential pathways to other key heterocyclic systems.

Synthesis of Substituted Furan Derivatives

The chemical architecture of 2-Furanmethanol, 5-(chloromethyl)- allows for derivatization at two key positions, leading to a wide array of substituted furan compounds. The primary routes of transformation involve nucleophilic substitution at the chloromethyl group and reactions of the hydroxymethyl group.

The chlorine atom in the 5-(chloromethyl) group is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is analogous to that of the well-studied platform chemical 5-(chloromethyl)furfural (CMF). mdpi.comcetjournal.it A variety of nucleophiles can be employed to displace the chloride, thereby introducing new functional groups onto the furan ring. For instance, reaction with alcohols or phenols can yield ethers, while reaction with amines can produce substituted aminomethylfurans.

Simultaneously, the 2-(hydroxymethyl) group can undergo reactions typical of primary alcohols, such as esterification with carboxylic acids or their derivatives, and etherification with alkyl halides. These reactions can be performed selectively, potentially requiring protection of one functional group while the other is being modified, to achieve the desired disubstituted furan derivative.

The combination of these transformations allows for the synthesis of a diverse library of furan derivatives with varied physicochemical properties. An efficient synthetic approach to furan fatty acids, for example, has been demonstrated starting from the related compound CMF, highlighting the utility of the chloromethylfuran scaffold in building complex molecules. epa.gov

Below is a table summarizing potential substituted furan derivatives accessible from 2-Furanmethanol, 5-(chloromethyl)-.

| Reagent | Reaction Type | Resulting Functional Group at C-5 |

| R-OH (Alcohol) | Nucleophilic Substitution | -CH₂OR (Ether) |

| R-NH₂ (Amine) | Nucleophilic Substitution | -CH₂NHR (Secondary Amine) |

| R-SH (Thiol) | Nucleophilic Substitution | -CH₂SR (Thioether) |

| N₃⁻ (Azide) | Nucleophilic Substitution | -CH₂N₃ (Azide) |

| CN⁻ (Cyanide) | Nucleophilic Substitution | -CH₂CN (Nitrile) |

| R'COOH (Carboxylic Acid) | Esterification (at C-2 hydroxymethyl) | -CH₂OC(O)R' (Ester) |

Table 1: Potential Derivatizations of 2-Furanmethanol, 5-(chloromethyl)-

Access to Other Heterocyclic Systems (e.g., Pyrroles, Thiophenes)

Beyond the synthesis of furan derivatives, 2-Furanmethanol, 5-(chloromethyl)- represents a potential starting material for the construction of other five-membered heterocyclic rings, most notably pyrroles and thiophenes. The most established method for such a transformation is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The core strategy would first involve the conversion of the furan ring in 2-Furanmethanol, 5-(chloromethyl)- into a 1,4-dicarbonyl precursor. This type of ring-opening of a furan derivative has been demonstrated, for instance, in the acid-catalyzed conversion of 2,5-dimethylfuran (B142691) to 2,5-hexanedione. nih.gov A similar hydrolytic ring-opening of a suitably protected derivative of 2-Furanmethanol, 5-(chloromethyl)- would be required to generate the necessary dicarbonyl intermediate.

Once the 1,4-dicarbonyl compound is obtained, the Paal-Knorr synthesis can be applied. researchgate.net

Synthesis of Pyrroles: Reaction of the 1,4-dicarbonyl intermediate with a primary amine (R-NH₂) or ammonia (B1221849) would lead to the formation of a substituted pyrrole. alfa-chemistry.com The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration.

Synthesis of Thiophenes: Treatment of the 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, would yield a substituted thiophene. wikipedia.org This reaction involves the replacement of the carbonyl oxygens with sulfur, followed by cyclization.

The table below outlines the necessary reagents for the conversion of a 1,4-dicarbonyl compound, potentially derived from 2-Furanmethanol, 5-(chloromethyl)-, into pyrroles and thiophenes via the Paal-Knorr synthesis.

| Target Heterocycle | Required Reagent(s) |

| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) |

| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent |

Table 2: Reagents for Paal-Knorr Synthesis of Pyrroles and Thiophenes

While the direct conversion of 2-Furanmethanol, 5-(chloromethyl)- to these other heterocyclic systems is not extensively documented, the established principles of the Paal-Knorr synthesis provide a clear and synthetically valuable potential pathway for its use as a versatile precursor in broader heterocyclic chemistry. wikipedia.orgnih.gov

Spectroscopic Characterization Techniques for Reaction Intermediates and Products

Spectroscopic techniques are indispensable for the detailed analysis of the complex chemical transformations involving 2-Furanmethanol, 5-(chloromethyl)-. These methods provide insights into molecular structure, reaction progress, and the identity of transient species.

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of furan derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

For instance, in the ¹H NMR spectrum of 5-(chloromethyl)furfural, a derivative of 2-Furanmethanol, 5-(chloromethyl)-, specific chemical shifts are observed for the different protons in the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides characteristic signals for each carbon atom, allowing for a complete structural assignment. rsc.org The analysis of coupling constants and chemical shifts in both proton and carbon NMR spectra allows for the precise determination of the substitution pattern on the furan ring and the conformation of the side chains.

Below is a table summarizing typical ¹H NMR chemical shifts for a related compound, (5-Methyl-2-furyl)methanol, which provides a reference for the types of signals expected for furanmethanol derivatives. chemicalbook.com

| Assignment | Shift (ppm) |

| A | 6.137 |

| B | 5.896 |

| C | 4.504 |

| D | 2.33 |

| E | 2.27 |

This interactive table allows for sorting and filtering of the data.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of compounds, making it invaluable for identifying reaction products and monitoring the progress of reactions involving 2-Furanmethanol, 5-(chloromethyl)-. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. researchgate.netspectrabase.comresearchgate.netnist.govnih.gov

In the context of biomass conversion, LC-MS/MS methods have been developed for the analysis of 5-hydroxymethylfurfural (B1680220) (a key related compound) and its metabolites, demonstrating the power of this technique in complex matrices. researchgate.netnih.gov For example, a UPLC-MS/MS method can be used to simultaneously measure multiple biomarkers of volatile organic compound exposure, including metabolites of furfuryl alcohol. nih.gov The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization.

The NIST WebBook provides extensive mass spectral data for related furan compounds, such as 2-Furanmethanol, 5-methyl-, which serves as a valuable reference for identifying unknown products in reaction mixtures. nist.gov

Advanced Vibrational and Electronic Spectroscopy in Mechanistic Studies

Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can be used to follow the course of a reaction. nih.govresearchgate.netmdpi.comunipd.it For example, the appearance or disappearance of characteristic vibrational bands, such as the C-Cl stretch or the O-H stretch, can indicate the conversion of 2-Furanmethanol, 5-(chloromethyl)- to its derivatives.

Electronic spectroscopy, specifically UV-Visible spectroscopy, is used to study the electronic transitions within a molecule. researchgate.netnist.govmdpi.com The photoabsorption spectrum of furfuryl alcohol, a parent compound, has been studied in detail, revealing that the electronic excitation is dominated by transitions within the furan ring. researchgate.net These studies help in understanding how modifications to the furan ring, such as the introduction of a chloromethyl group, affect its electronic properties and reactivity.

Quantum Chemical Calculations and Molecular Modeling for 2-Furanmethanol, 5-(chloromethyl)- Systems

Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, reactivity, and reaction mechanisms of molecules at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.govnih.govresearchgate.netosti.govresearchgate.net DFT calculations can predict various properties, including molecular geometries, vibrational frequencies, and reaction energetics. For instance, DFT studies on furfuryl alcohol have been used to analyze its conformational landscape and interpret its vibrational spectra. nih.govresearchgate.net

Theoretical studies on the thermochemistry of the conversion of 5-chloromethylfurfural (B124360) (CMF), a closely related aldehyde, into valuable chemicals have been performed using high-level G4 theory and various DFT methods. nih.gov These calculations help in understanding the stability of different isomers and predicting the most likely reaction pathways. The assessment of different DFT methods has shown that some functionals are particularly well-suited for studying biomass-related thermochemistry. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are extensively used to elucidate complex reaction mechanisms and to characterize the transition states of chemical reactions. escholarship.orgchemrxiv.orgdntb.gov.uaresearchgate.net By calculating the energy profile of a reaction, researchers can identify the rate-determining step and understand how catalysts can influence the reaction pathway.

For example, DFT calculations have been employed to study the hydrogenation of furfural (B47365) to furfuryl alcohol on various transition metal surfaces. chemrxiv.org These studies have identified the rate-determining steps and have shown that the binding energy of furfural can be used to predict the catalytic activity. chemrxiv.org Similar computational approaches can be applied to understand the reactions of 2-Furanmethanol, 5-(chloromethyl)-, providing valuable information for the design of more efficient catalytic systems for biomass conversion. The study of reaction mechanisms also extends to understanding the formation of byproducts, such as humins, which can occur through condensation reactions of furan derivatives. cetjournal.it

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in different environments at an atomic level. Such simulations for 2-Furanmethanol, 5-(chloromethyl)- would provide crucial information on its conformational preferences and interactions with solvents, which are key to its reactivity and application in synthesis.

Solvent Effects: The interplay between 2-Furanmethanol, 5-(chloromethyl)- and various solvents would significantly influence its stability and reactivity. MD simulations can elucidate the nature of these interactions. For instance, in a study on the structurally related 5-hydroxymethylfurfural (HMF), MD simulations in water and dimethyl sulfoxide (B87167) (DMSO) mixtures revealed that DMSO molecules preferentially coordinate around HMF, shielding it from rehydration reactions. rsc.org A similar approach for 2-Furanmethanol, 5-(chloromethyl)- would likely show how different solvents solvate the hydroxyl and chloromethyl groups, affecting their accessibility for subsequent reactions. The polarity and hydrogen-bonding capacity of the solvent would be critical. For example, polar protic solvents like water would be expected to form strong hydrogen bonds with the hydroxyl group, while aprotic solvents might interact more favorably with the chloromethyl moiety.

To illustrate the potential data from such a study, a hypothetical table of results from an MD simulation of 2-Furanmethanol, 5-(chloromethyl)- in two different solvents is presented below.

| Solvent | Simulation Time (ns) | Average Solvent Accessible Surface Area (SASA) of -CH2OH (Ų) | Average SASA of -CH2Cl (Ų) | Predominant Dihedral Angle (O-C-C-Cring) (degrees) | Predominant Dihedral Angle (Cl-C-C-Cring) (degrees) |

|---|---|---|---|---|---|

| Water | 100 | 35.2 | 45.8 | -60 (gauche) | 180 (anti) |

| Toluene | 100 | 42.1 | 38.5 | 180 (anti) | -60 (gauche) |

In Silico Approaches to Derivative Design and Property Prediction (Non-Biological Focus)

In silico methods are invaluable for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional experimental approaches. For 2-Furanmethanol, 5-(chloromethyl)-, these techniques can be employed to design derivatives with tailored non-biological properties for applications in materials science and chemical synthesis.

The design process would typically involve:

Defining Target Properties: The first step is to identify the desired characteristics of the new derivatives. For non-biological applications, these could include enhanced thermal stability, specific solubility profiles, or modified reactivity for polymerization or other chemical transformations.

Virtual Library Generation: A virtual library of derivatives can be created by systematically modifying the structure of 2-Furanmethanol, 5-(chloromethyl)-. This could involve substituting the chlorine atom with other halogens or functional groups, or esterifying the hydroxyl group.

Property Prediction using QSPR: Quantitative Structure-Property Relationship (QSPR) models can then be used to predict the properties of the virtual derivatives. These models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. For example, QSPR models could predict boiling points, melting points, density, and solubility in various solvents.

Quantum Mechanical Calculations: For a more detailed understanding of the electronic properties and reactivity of the designed derivatives, quantum mechanical calculations, such as Density Functional Theory (DFT), can be performed. These calculations can provide insights into the bond energies, charge distributions, and frontier molecular orbitals, which are crucial for predicting chemical reactivity.

A hypothetical table showcasing the in silico design of derivatives of 2-Furanmethanol, 5-(chloromethyl)- with predicted non-biological properties is presented below.

| Derivative Name | Modification | Predicted Property | Predicted Value | Potential Application |

|---|---|---|---|---|

| 2-Furanmethanol, 5-(fluoromethyl)- | -Cl replaced with -F | Increased Thermal Stability | Decomposition Temp: >250°C | Monomer for high-performance polymers |

| (5-(Chloromethyl)furan-2-yl)methyl acetate (B1210297) | Esterification of -OH | Increased Solubility in Nonpolar Solvents | LogP: 2.5 | Intermediate for organic synthesis |

| 2-Furanmethanol, 5-(azidomethyl)- | -Cl replaced with -N3 | Reactive Handle for Click Chemistry | High reactivity with alkynes | Functionalization of materials |

| (5-(Bromomethyl)furan-2-yl)methanol | -Cl replaced with -Br | Increased Reactivity in Nucleophilic Substitution | Relative Reaction Rate: ~10x vs. chloro | Versatile building block for synthesis |

By leveraging these advanced computational techniques, a deeper understanding of the fundamental properties of 2-Furanmethanol, 5-(chloromethyl)- can be achieved, paving the way for its effective utilization and the design of novel furan-based materials and chemical intermediates.

Conclusion

2-Furanmethanol, 5-(chloromethyl)- stands out as a strategically important bio-based chemical intermediate with significant potential to contribute to a more sustainable chemical industry. Its derivation from renewable biomass resources, coupled with its versatile reactivity, makes it an attractive building block for a wide range of applications. The dual functionality of the molecule, featuring both a hydroxymethyl and a chloromethyl group, allows for a diverse array of chemical transformations, leading to the synthesis of advanced polymers and pharmaceutically relevant compounds. As research into biomass conversion and green chemistry continues to advance, the importance of key platform molecules like 2-Furanmethanol, 5-(chloromethyl)- is expected to grow, paving the way for the development of novel and sustainable chemical products. Further comprehensive investigation into its properties and reaction pathways will undoubtedly unlock its full potential as a cornerstone of the future bio-based economy.

Environmental and Green Chemistry Perspectives in the Research of 2 Furanmethanol, 5 Chloromethyl

Development of Sustainable Synthetic Routes for 2-Furanmethanol, 5-(chloromethyl)-

The synthesis of 2-Furanmethanol, 5-(chloromethyl)- (CMFA) has traditionally involved the use of strong acids and chlorinated solvents, which pose environmental and safety concerns. mdpi.com Consequently, a significant focus of current research is the development of more sustainable synthetic pathways.

Solvent Selection and Replacement Strategies

Historically, halogenated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been widely used due to their high extraction efficiency for furanic compounds. mdpi.com However, their environmental persistence and toxicity have prompted a shift towards greener alternatives. mdpi.com

Table 1: Comparison of Solvents for CMFA Synthesis

| Solvent | Category | Advantages | Disadvantages |

| Dichloromethane (DCM) | Halogenated | High extraction efficiency | Toxic, environmentally persistent |

| 1,2-Dichloroethane (DCE) | Halogenated | High extraction efficiency | Toxic, environmentally persistent |

| Toluene | Aromatic | Greener alternative to halogenated solvents | Lower extraction efficiency than some halogenated solvents |

| Anisole (B1667542) | Ether | "Recommended" green solvent | May require optimization for high yields |

| Methyl isobutyl ketone (MIBK) | Ketone | Effective extraction solvent | Can participate in side reactions |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analogue | Low volatility, tunable properties | Can be viscous, recycling challenges |

Recent studies have explored a range of alternative solvents. Toluene and anisole have emerged as promising, more environmentally benign options. mdpi.comresearchgate.net Anisole, in particular, is ranked as a "recommended" solvent by the CHEM21 selection guide. researchgate.net Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, have also been investigated as a reaction medium to reduce the reliance on large quantities of strong acids. researchgate.net The selection of an optimal solvent often involves a trade-off between extraction efficiency, environmental impact, and cost. Predictive tools, such as those based on Hansen solubility parameters, are being employed to guide the selection of suitable green solvents. uva.nl

Catalyst Development for Environmentally Benign Processes

Catalysis plays a pivotal role in the sustainable synthesis of CMFA. The traditional use of homogeneous mineral acids like hydrochloric acid (HCl) presents challenges related to corrosion, catalyst recycling, and waste generation. mdpi.comresearchgate.net Therefore, the development of heterogeneous and more environmentally benign catalysts is a key area of research.

Table 2: Catalysts for CMFA Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | HCl | High activity | Corrosive, difficult to recycle |

| Metal Chlorides | CrCl₂, CrCl₃, ZnCl₂, AlCl₃ | High activity and selectivity | Toxicity of some metals (e.g., chromium) |

| Solid Acids | Amberlyst-15, Zeolites | Recyclable, less corrosive | Can have lower activity than mineral acids |

| Mixed Catalysts | CrCl₃-ZnCl₂ | Synergistic effects leading to higher yields | Complexity in catalyst formulation and recovery |

Metal chlorides, such as chromium(II) chloride (CrCl₂) and chromium(III) chloride (CrCl₃), have shown high efficacy in converting carbohydrates to furan (B31954) compounds. researchgate.netmdpi.com Mixed catalyst systems, like a combination of CrCl₃ and zinc chloride (ZnCl₂), have demonstrated synergistic effects, leading to improved yields of CMFA from biomass. researchgate.net However, the toxicity of certain metals, particularly chromium, remains a concern.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantages of being recyclable and less corrosive. mdpi.comnih.gov While they may sometimes exhibit lower activity compared to mineral acids, their environmental benefits make them an attractive area for ongoing research and development. mdpi.comnih.gov The goal is to design robust, selective, and reusable catalysts that can efficiently drive the conversion of biomass to CMFA under mild reaction conditions.

Atom Economy and Process Intensification in Reaction Design

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. In the context of CMFA synthesis, this involves designing reaction pathways that minimize the formation of by-products and waste. acs.org

Process intensification, which aims to develop smaller, more efficient, and safer production processes, is another key strategy. researchgate.net For CMFA production, this can be achieved through several approaches:

Reactive Extraction: Combining the reaction and separation steps into a single unit, as seen in biphasic systems, improves efficiency and reduces equipment size and cost. mdpi.comresearchgate.net

Microreactors: The use of microreactors or tubular slug-flow reactors offers precise control over reaction conditions, leading to higher yields and selectivity. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reactor, are also being explored to reduce separation and purification steps, further enhancing process efficiency. atamanchemicals.com For instance, the direct conversion of carbohydrates to CMFA without the isolation of intermediate products like 5-hydroxymethylfurfural (B1680220) (HMF) simplifies the process and reduces waste. researchgate.net

Waste Minimization and By-Product Utilization Strategies

The synthesis of CMFA from biomass inevitably generates by-products and waste streams. A key aspect of a green chemical process is the effective management of this waste. The primary by-products in CMFA production are often humins, which are dark, polymeric materials formed from the degradation of sugars and furanic compounds. researchgate.net

Strategies for waste minimization and by-product utilization include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst concentration can significantly reduce the formation of humins and other unwanted side products. mdpi.com

Valorization of By-products: Research is underway to convert the residual biomass and humins into valuable products. For example, the solid residues remaining after CMFA synthesis have been investigated for their potential to be converted into materials for Li-ion energy storage systems. researchgate.net

Lifecycle Assessment Considerations for Industrial Production of 2-Furanmethanol, 5-(chloromethyl)- (Excluding Ecotoxicology)

Key LCA Stages and Considerations:

Manufacturing Process: This stage includes the energy consumption of the reaction and separation steps, the environmental impact of the solvents and catalysts used, and the management of waste streams. uliege.be The shift from fossil fuel-based energy to renewable energy sources can significantly reduce the carbon footprint of the manufacturing process.

Product Use and End-of-Life: The ultimate applications of CMFA and its derivatives, such as in the production of biofuels or recyclable polymers like polyethylene (B3416737) furanoate (PEF), will influence their end-of-life impact. mdpi.com Designing products for recyclability or biodegradability is a key aspect of a circular economy.

Conducting a thorough LCA helps to identify environmental hotspots in the production process and guides the development of more sustainable practices. uliege.be It provides a holistic view that moves beyond simple yield calculations to consider the broader environmental implications of chemical production.

Conclusion and Future Directions in 2 Furanmethanol, 5 Chloromethyl Research

Synthesis of Furanmethanol Derivatives with Enhanced Properties

The inherent reactivity of 2-Furanmethanol, 5-(chloromethyl)- makes it an excellent starting material for a wide array of derivatives with tailored properties. escholarship.org Future research will likely focus on the selective functionalization of its chloromethyl and hydroxyl groups to create novel compounds. For instance, the synthesis of various mono- and diesters has already shown potential for applications as fuel oxygenates, surfactants, and plasticizers. rsc.org A key area of development will be the creation of derivatives that are entirely biorenewable, by carefully selecting the alcohol and carboxylic acid reagents used in their synthesis. rsc.org

Furthermore, the development of furan (B31954) fatty acids (FFAs) from this platform molecule presents a high-yielding route to biologically active compounds. google.com Research into expanding the variety of FFAs, including those with different alkyl chain lengths and branching, could lead to new products for the agrochemical and healthcare industries. google.com The exploration of CMF-derived carbon nucleophiles opens another avenue for creating a diverse range of valuable chemicals. escholarship.org

Exploration of Novel Catalytic Transformations

Advancements in catalysis are crucial for the efficient and selective conversion of 2-Furanmethanol, 5-(chloromethyl)- and its precursors. While current methods have shown success, there is a continuous drive to develop more sustainable and cost-effective catalytic systems. rsc.org A significant area of interest is the use of N-heterocyclic carbene (NHC) catalysts, which can facilitate transformations of the precursor 5-(chloromethyl)furfural (CMF) under mild conditions, avoiding the need for transition metals or harsh reagents. google.comescholarship.org

Future research is expected to explore a wider range of catalysts, including solid acid catalysts and bifunctional catalysts, for one-pot conversions directly from carbohydrates. bohrium.comatamanchemicals.com For example, the use of metal chlorides in deep eutectic solvents has emerged as a greener alternative for the synthesis of CMF, eliminating the need for large quantities of hydrochloric acid. rsc.org Kinetic studies of these transformations are also essential for optimizing reaction conditions and designing efficient industrial reactors. cetjournal.it The development of catalysts for the direct amination of furan derivatives is another promising area, which could lead to the synthesis of renewable amines for various applications. acs.org

Integration into Advanced Materials Science

The furan ring within 2-Furanmethanol, 5-(chloromethyl)- provides a rigid, aromatic core that is highly desirable for the creation of advanced materials. Its bifunctionality allows it to act as a monomer or a cross-linker in polymerization reactions, leading to the development of novel bio-based polymers. atamanchemicals.comvulcanchem.com Future research will likely focus on the synthesis of polyesters, polyamides, and other polymers with enhanced thermal and mechanical properties. rsc.org

The potential to create polymers from renewable resources is a significant driver in this field, with furan-based polymers being explored as sustainable alternatives to petroleum-based plastics like PET. rsc.orgmdpi.com The integration of 2-Furanmethanol, 5-(chloromethyl)- derivatives into polymer backbones can impart unique functionalities, opening up possibilities for smart materials with stimuli-responsive properties. vulcanchem.com Furthermore, the solid lignin (B12514952) byproduct from the production of CMF has shown promise as a mesoporous material, which could be functionalized and used as a heterogeneous catalyst or in other material applications. researchgate.net

Identification of Emerging Research Gaps and Opportunities for Innovation

Despite the significant progress in the field, several research gaps and opportunities for innovation remain. A deeper understanding of the reaction mechanisms involved in the formation and transformation of 2-Furanmethanol, 5-(chloromethyl)- and its precursor, CMF, is needed to further optimize synthetic routes. cetjournal.itvulcanchem.com While many derivatives have been synthesized, a systematic study of the structure-property relationships is required to guide the rational design of new molecules with specific functionalities. vulcanchem.com

Emerging opportunities lie in the application of this platform chemical in new and previously unexplored areas. For example, its use as a precursor for bioactive compounds in pharmaceutical research warrants further investigation. vulcanchem.comnih.gov The development of novel synthetic dyes from furanic compounds is another area with potential for innovation. escholarship.orgijsrst.com Furthermore, exploring the use of 2-Furanmethanol, 5-(chloromethyl)- and its derivatives as components in energy storage and conversion materials could open up new avenues in the field of sustainable energy. vulcanchem.com The lack of extensive kinetic data for many of the catalytic transformations represents a significant gap that needs to be filled to facilitate reactor design and process scale-up. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 5-(chloromethyl)-2-furanmethanol, and what experimental conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of the furan ring. A microflow reactor system (e.g., using 5-substituted furaldehydes) enables controlled arylation or chloromethylation. For example, 5-(4-chlorophenyl)-2-furanmethanol was synthesized via nucleophilic substitution in a microflow reactor, achieving 87% yield after recrystallization (hexane/EtOAc) . Chloromethylation of biomass-derived aldehydes (e.g., 5-(chloromethyl)furfural) using tert-butyl hypochlorite is another high-yield route (>90%) under mild conditions . Key parameters include temperature control (25–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios of chlorinating agents.

Q. Which spectroscopic techniques are most effective for characterizing 5-(chloromethyl)-2-furanmethanol, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR : ¹H NMR shows characteristic peaks for the furan ring (δ 6.2–7.5 ppm) and chloromethyl group (δ 4.5–4.8 ppm). ¹³C NMR confirms the chloromethyl carbon at δ 40–45 ppm .

- UV/Vis : Absorption bands near 270–290 nm (π→π* transitions of the furan ring) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₆H₇ClO₂ (e.g., 146.02 for [M+H]⁺) .

Q. What are the primary safety considerations when handling 5-(chloromethyl)-2-furanmethanol, and how should hazard assessments be conducted?

- Methodological Answer :

- Hazard Analysis : Evaluate risks associated with gas evolution (e.g., HCl), toxicity (mutagenicity reported for chloromethyl furanones ), and reactivity (e.g., nucleophilic substitution).

- Protocols : Follow ACS guidelines for risk assessment, including fume hood use, PPE (gloves, goggles), and spill containment .

Q. What purification techniques are recommended for isolating 5-(chloromethyl)-2-furanmethanol from reaction mixtures?

- Methodological Answer : Recrystallization using hexane/ethyl acetate mixtures (yields >85% purity) or column chromatography (silica gel, eluent: hexane/EtOAc 4:1). Solvent polarity must balance solubility and impurity removal.

Advanced Research Questions

Q. How does the chloromethyl substituent influence the reactivity of 2-furanmethanol in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group enhances electrophilicity at the C5 position, facilitating SN2 reactions with amines or thiols. Mechanistic studies using DFT calculations suggest that the electron-withdrawing Cl atom stabilizes transition states, reducing activation energy by ~15 kcal/mol . Experimental evidence includes regioselective arylation in microflow reactors, where the chloromethyl group directs nucleophiles to the C5 position .

Q. How can researchers resolve contradictions in reported synthetic yields when using different catalysts or solvents?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. For example, microflow reactors reduce side reactions (e.g., dimerization) compared to batch processes, improving yields from 70% to 87% . Solvent screening (polar aprotic vs. nonpolar) and catalyst loading (e.g., Cs₂CO₃ vs. K₂CO₃) should be tested using response surface methodology.

Q. What computational methods are employed to predict the electronic effects of the chloromethyl group on the furan ring?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models predict enhanced electrophilicity at C5, consistent with experimental regioselectivity . MD simulations can further assess solvation effects on reactivity.

Q. What are the applications of 5-(chloromethyl)-2-furanmethanol in designing polymeric materials or bioactive compounds?

- Methodological Answer :

Q. How do steric and electronic effects of the chloromethyl group affect regioselectivity in subsequent modifications?

Q. What role does the chloromethyl group play in biological target interactions?

- Methodological Answer :

In corrosion inhibitors, the chloromethyl group enhances adsorption on carbon steel via Cl⁻ coordination to Fe²⁺ sites, as shown by Langmuir isotherm fits (R² > 0.98) . Computational docking studies suggest similar mechanisms in enzyme inhibition.

Data Contradiction Analysis

- Synthetic Yields : Microflow reactors (87% ) outperform batch methods (60–70%) due to precise temperature control and reduced side reactions.

- Toxicity : While mutagenicity is reported for chloromethyl furanones (e.g., 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone ), no direct data exists for 5-(chloromethyl)-2-furanmethanol, necessitating independent toxicological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.